molecular formula C22H32N4O3S B4930193 1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone

1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone

Cat. No.: B4930193
M. Wt: 432.6 g/mol
InChI Key: PIPYGOGNFPHQQW-UHFFFAOYSA-N
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Description

1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-[4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-18(2)17-30(28,29)22-23-14-21(26(22)15-20-8-5-4-6-9-20)16-24-10-7-11-25(13-12-24)19(3)27/h4-6,8-9,14,18H,7,10-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPYGOGNFPHQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further modified to introduce the benzyl and 2-methylpropylsulfonyl groups . The final step involves the formation of the diazepane ring and its attachment to the imidazole moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives .

Scientific Research Applications

1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole core.

    Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both imidazole and diazepane rings. This unique structure contributes to its diverse chemical and biological properties, making it a valuable compound for research and development .

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